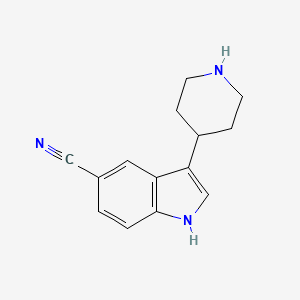
3-Piperidin-4-yl-1H-indole-5-carbonitrile
Übersicht
Beschreibung
3-Piperidin-4-yl-1H-indole-5-carbonitrile is a heterocyclic compound that features both an indole and a piperidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The piperidine ring, on the other hand, is a saturated six-membered ring containing nitrogen, which is often found in alkaloids and synthetic drugs. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-1H-indole-5-carbonitrile typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the Fischer indole synthesis, allowing for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidin-4-yl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Piperidin-4-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 3-Piperidin-4-yl-1H-indole-5-carbonitrile depends on its specific biological target. In general, the indole ring can interact with various biological receptors, enzymes, and proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The nitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound-receptor complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Piperidin-4-yl-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
3-Piperidin-4-yl-1H-indole-5-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific interactions that other similar compounds cannot. This can lead to different biological activities and properties, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C14H15N3 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
3-piperidin-4-yl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C14H15N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-2,7,9,11,16-17H,3-6H2 |
InChI-Schlüssel |
FKYYQTPGCWRMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















